3-(2-Aminoethyl)-2,3-dihydro-1,3-thiazol-2-one hydrochloride
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Overview
Description
3-(2-Aminoethyl)-2,3-dihydro-1,3-thiazol-2-one hydrochloride is a chemical compound that belongs to the class of thiazolidinones. This compound is characterized by the presence of a thiazolidinone ring, which is a five-membered ring containing both sulfur and nitrogen atoms. The hydrochloride form indicates that the compound is in its salt form, which enhances its solubility in water.
Mechanism of Action
Target of Action
The compound “3-(2-Aminoethyl)-2,3-dihydro-1,3-thiazol-2-one hydrochloride” is structurally similar to Betazole , a known histamine H2 agonist . Therefore, it’s likely that this compound also targets the Histamine H2 receptor . This receptor plays a crucial role in gastric acid secretion .
Mode of Action
As a histamine analogue, Betazole, and by extension, our compound, binds to the H2 receptor, which mediates gastric acid secretion . This agonist action results in an increase in the volume of gastric acid produced .
Biochemical Pathways
The compound is likely involved in the histamine signaling pathway . Histamine, once released, binds to its receptors, including the H2 receptor, triggering a cascade of events leading to the production of gastric acid . This compound, being an agonist, mimics this action, leading to increased gastric acid production .
Pharmacokinetics
It has a high protein binding of over 99% . .
Result of Action
The primary result of this compound’s action would be an increase in gastric acid secretion due to its agonistic effect on the H2 receptor . This could be used clinically to test gastric secretory function .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-Aminoethyl)-2,3-dihydro-1,3-thiazol-2-one hydrochloride typically involves the reaction of 2-aminoethanethiol with a carbonyl compound, such as an aldehyde or ketone, under acidic conditions. The reaction proceeds through the formation of a Schiff base intermediate, which then undergoes cyclization to form the thiazolidinone ring. The hydrochloride salt is obtained by treating the free base with hydrochloric acid.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature and pressure, which can enhance the yield and purity of the final product. The use of automated systems for the addition of reagents and the removal of by-products can further improve the efficiency of the process.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, where the sulfur atom in the thiazolidinone ring is oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can target the carbonyl group in the thiazolidinone ring, converting it to a hydroxyl group.
Substitution: The aminoethyl side chain can participate in nucleophilic substitution reactions, where the amino group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles like alkyl halides or acyl chlorides can be used in substitution reactions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Hydroxyl derivatives.
Substitution: Various substituted thiazolidinones depending on the nucleophile used.
Scientific Research Applications
3-(2-Aminoethyl)-2,3-dihydro-1,3-thiazol-2-one hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound has been studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research has explored its use as a potential therapeutic agent for various diseases, including bacterial infections and cancer.
Industry: It is used in the development of new materials with specific properties, such as polymers and coatings.
Comparison with Similar Compounds
Similar Compounds
Tryptamine: An indole derivative with a similar aminoethyl side chain.
Tris(2-aminoethyl)amine: A compound with three aminoethyl groups attached to a central nitrogen atom.
Triethylenetetramine: A polyamine with multiple aminoethyl groups.
Uniqueness
3-(2-Aminoethyl)-2,3-dihydro-1,3-thiazol-2-one hydrochloride is unique due to its thiazolidinone ring structure, which imparts specific chemical and biological properties. Unlike tryptamine, which is primarily a neurotransmitter, this compound has a broader range of applications in chemistry and industry. Compared to tris(2-aminoethyl)amine and triethylenetetramine, it has a more defined and rigid structure, which can be advantageous in certain synthetic and biological contexts.
Properties
IUPAC Name |
3-(2-aminoethyl)-1,3-thiazol-2-one;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H8N2OS.ClH/c6-1-2-7-3-4-9-5(7)8;/h3-4H,1-2,6H2;1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CPVZBZVWARIASI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=O)N1CCN.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H9ClN2OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
180.66 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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